molecular formula C15H18N2O2 B267318 N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Numéro de catalogue B267318
Poids moléculaire: 258.32 g/mol
Clé InChI: OWMFERQQXQNVIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide reduces neuronal excitability, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for further clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide.

Orientations Futures

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in this context. Additionally, the potential use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in the treatment of other neurological disorders, such as anxiety and epilepsy, should be further explored. Finally, the development of more soluble forms of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide may improve its utility as a therapeutic agent.

Méthodes De Synthèse

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 4-(1-pyrrolidinylcarbonyl)benzoic acid with cyclopropylamine. The resulting intermediate is then treated with a coupling agent to form the final product. The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been optimized to yield high purity and yield.

Applications De Recherche Scientifique

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Propriétés

Nom du produit

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Formule moléculaire

C15H18N2O2

Poids moléculaire

258.32 g/mol

Nom IUPAC

N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O2/c18-14(11-3-4-11)16-13-7-5-12(6-8-13)15(19)17-9-1-2-10-17/h5-8,11H,1-4,9-10H2,(H,16,18)

Clé InChI

OWMFERQQXQNVIA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

SMILES canonique

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.